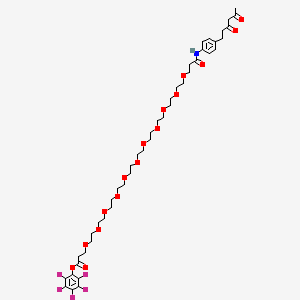

Diketone-PEG11-PFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVSRPPWUMFEFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62F5NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Diketone Peg11 Pfp Ester

Molecular Architecture and Design Rationale

Structural Components: Diketone, Poly(ethylene glycol) (PEG11) Chain, and Pentafluorophenyl (PFP) Ester Functionality

The molecular structure of Diketone-PEG11-PFP ester is a testament to rational chemical design. nih.govbldpharm.com The diketone group serves as a reactive handle for specific biological targets, the PEG11 chain acts as a flexible and hydrophilic spacer, and the PFP ester provides a highly efficient means of forming stable amide bonds.

The diketone functionality, specifically a 1,3-diketone, is a key reactive element. chemscene.comresearchgate.net This structural motif is known to react with specific residues on proteins, such as lysine (B10760008), to form stable covalent bonds. cd-bioparticles.net The presence of two carbonyl groups in close proximity leads to unique chemical properties, including the potential for keto-enol tautomerism, which can influence its reactivity and interaction with biological molecules. mdpi.combohrium.com In the context of certain catalytic antibodies, diketone-derivatized pharmacophores have been shown to form covalent bonds with specific lysine residues in the active site. cd-bioparticles.net

The Poly(ethylene glycol) (PEG11) chain is a monodisperse PEG linker composed of 11 ethylene (B1197577) glycol units. PEG linkers are widely incorporated into bioactive molecules for several advantageous reasons. researchgate.netrsc.org They are hydrophilic, which can increase the aqueous solubility of the entire conjugate, a crucial factor when dealing with hydrophobic drug molecules. thermofisher.comaxispharm.com The flexibility of the PEG chain provides steric separation between the conjugated molecules, which can be critical for maintaining their individual biological activities. interchim.frnih.gov Furthermore, PEG is generally considered biocompatible and non-immunogenic. thermofisher.cominterchim.fr

The Pentafluorophenyl (PFP) ester is a highly activated ester used for facile reaction with primary amines. wikipedia.orgnih.gov PFP esters are known for their high reactivity towards nucleophiles like the amino groups found on lysine residues and the N-terminus of proteins, leading to the formation of stable amide bonds. rsc.orgthermofisher.com A significant advantage of PFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis, especially under basic conditions. wikipedia.orgnih.govbroadpharm.com This enhanced stability allows for more controlled and efficient conjugation reactions. axispharm.com

Design Principles for Multifunctional Chemical Linker Systems

The design of multifunctional linkers like this compound is guided by several key principles aimed at optimizing the performance of the final conjugate. These principles include modularity, controlled reactivity, and the tuning of physicochemical properties. nih.govnih.gov

A primary design consideration is the orthogonality of the reactive groups . The diketone and the PFP ester are designed to react with different functional groups under distinct conditions, allowing for a stepwise and controlled conjugation process. This prevents the formation of undesired side products and allows for the precise assembly of complex biomolecular conjugates.

The stability of the resulting linkages is another crucial factor. The amide bond formed from the reaction of the PFP ester is highly stable under physiological conditions. Similarly, the linkage formed by the diketone moiety is designed to be robust, ensuring the integrity of the conjugate in a biological environment.

Positioning within Advanced Linker Chemistry Paradigms

The design and application of this compound are firmly rooted in several key paradigms of modern chemical biology and organic synthesis.

Activated Ester Chemistry in Contemporary Organic Synthesis

Activated esters are a cornerstone of modern bioconjugation chemistry, providing a reliable method for the acylation of amines. nih.govlumiprobe.com Among the various types of activated esters, PFP esters have emerged as particularly advantageous. nih.govacs.org Their high reactivity, coupled with their relative resistance to hydrolysis, makes them superior to many other activating groups, especially in aqueous environments where biomolecular conjugations are often performed. wikipedia.orgnih.gov

The reaction of a PFP ester with a primary amine is a well-established and efficient method for forming a stable amide bond. rsc.orgthermofisher.com This reaction proceeds under mild conditions, typically at room temperature and a slightly basic pH (pH 7.2-9), which is compatible with the stability of most proteins and other biomolecules. thermofisher.cominterchim.fr The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the nucleophilic attack by the amine. nih.gov

Diketone Functionality in Bioreactive Scaffolds and Chemical Biology

The β-diketone moiety is a versatile functional group in organic chemistry and has found increasing application in chemical biology. researchgate.netnih.gov Its ability to exist in a keto-enol tautomeric equilibrium provides unique reactivity profiles. mdpi.com In the context of bioconjugation, diketones have been utilized as "warheads" that can react with specific amino acid residues on proteins. cd-bioparticles.net This reactivity can be harnessed to achieve site-specific modification of proteins, which is a highly sought-after goal in the development of targeted therapeutics and diagnostics. The enzymatic cleavage of β-diketones is also a known biochemical process, highlighting their relevance in biological systems. nih.gov

Poly(ethylene glycol) as a Hydrophilic Spacer in Conjugate Chemistry

The use of PEG as a hydrophilic spacer is a well-established strategy in drug delivery and bioconjugation, a process often referred to as PEGylation. rsc.orgthermofisher.com The incorporation of PEG chains can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. researchgate.net The hydrophilic nature of PEG increases the water solubility of conjugated molecules, which can be particularly beneficial for hydrophobic drugs. axispharm.cominterchim.fr

The flexible nature of the PEG chain can also provide sufficient distance between the conjugated entities to avoid steric hindrance and allow them to interact with their respective biological targets independently. interchim.fracs.org The length of the PEG spacer can be precisely controlled, as in the case of the monodisperse PEG11 chain, allowing for the fine-tuning of the distance between the conjugated molecules to optimize biological activity. nih.gov Furthermore, the biocompatibility and low immunogenicity of PEG make it an ideal component for in vivo applications. thermofisher.cominterchim.fr

Compound Information Table

| Compound Name | Synonym(s) |

| This compound | No common synonyms found |

| Poly(ethylene glycol) | PEG, PEO, Poly(ethylene oxide) |

| Pentafluorophenyl ester | PFP ester |

| N-hydroxysuccinimide ester | NHS ester |

Synthetic Methodologies and Chemical Transformations

Strategies for Diketone Moiety Synthesis

The 1,3-diketone (or β-diketone) is a key functional group, and its synthesis can be achieved through a variety of established and modern organic chemistry methods.

Classical and Modern Claisen Condensation Routes

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing 1,3-diketones. This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-keto ester, which can then be further manipulated to yield a 1,3-diketone.

The classical approach typically employs an alkoxide base, such as sodium ethoxide, where the ketone is deprotonated at its α-position to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide leaving group yields the 1,3-diketone.

A significant variation of this reaction is the intramolecular Claisen condensation, known as the Dieckmann cyclization. This is particularly useful for the synthesis of cyclic β-keto esters from diesters. The mechanism is analogous to the intermolecular version, where an enolate formed at one end of the molecule attacks the ester group at the other end, leading to the formation of a cyclic product. The favorability of forming five- or six-membered rings often drives this reaction.

Modern modifications to the Claisen condensation aim to improve yields and substrate scope. These can include the use of alternative bases like sodium hydride or non-nucleophilic bases such as lithium diisopropylamide (LDA) to pre-form the enolate, offering greater control over the reaction.

| Reaction | Reactants | Base | Product |

| Intermolecular Claisen Condensation | Ketone + Ester | Sodium Ethoxide | 1,3-Diketone |

| Intramolecular Claisen (Dieckmann) | Diester | Sodium Ethoxide | Cyclic β-keto ester |

Acylation of Ketone Enolates and Related Processes for 1,3-Diketone Formation

A more direct route to 1,3-diketones involves the acylation of a pre-formed ketone enolate with an acylating agent, such as an acyl chloride or anhydride. This method offers excellent control over the reacting partners.

The process begins with the deprotonation of a ketone at the α-carbon using a strong, non-nucleophilic base like LDA or lithium hexamethyldisilazide (LiHMDS) at low temperatures to form the lithium enolate. This enolate is then treated with an acyl chloride. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride, and subsequent loss of the chloride leaving group furnishes the 1,3-diketone. The choice of base and reaction conditions is crucial to prevent side reactions, such as self-condensation of the starting ketone.

A "soft enolization" method has also been developed, which avoids the pre-formation of the enolate. This one-pot procedure utilizes magnesium bromide diethyl etherate (MgBr₂·OEt₂) and a hindered amine base like N,N-diisopropylethylamine (i-Pr₂NEt). organic-chemistry.orgorganic-chemistry.org This approach allows for the direct acylation of ketones with acyl chlorides under milder conditions. organic-chemistry.orgorganic-chemistry.org

The regioselectivity of acylation can be a challenge with unsymmetrical ketones. The use of kinetic versus thermodynamic control can influence which enolate is formed and subsequently acylated. Kinetic enolates are formed faster by deprotonating the less sterically hindered α-proton at low temperatures, while thermodynamic enolates are more stable and are formed under equilibrating conditions.

| Acylation Method | Ketone Derivative | Acylating Agent | Key Reagents |

| Pre-formed Enolate | Lithium Enolate | Acyl Chloride | LDA or LiHMDS |

| Soft Enolization | Ketone | Acyl Chloride | MgBr₂·OEt₂, i-Pr₂NEt |

Transition Metal-Catalyzed Approaches to Diketone Synthesis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways to 1,3-diketones with high efficiency and selectivity.

Palladium-catalyzed reactions have been developed for the carbonylative coupling of aryl halides with acetylacetone (B45752) to directly form 1,3-diketones. nih.gov Another palladium-catalyzed approach involves the α-arylation of 1,3-diketones using aryl halides, which, while not forming the diketone core itself, demonstrates the utility of palladium in modifying these structures. organic-chemistry.org More complex cascades, such as the palladium-catalyzed intramolecular diarylation of acyclic 1,3-diketones, have been used to construct sterically congested spirocyclic systems. acs.org

Rhodium-catalyzed methodologies have also proven effective. One such method is the reductive α-acylation of α,β-unsaturated ketones (enones). researchgate.netnih.gov In this process, a rhodium catalyst, such as RhCl(PPh₃)₃, in the presence of a reducing agent like diethylzinc (B1219324) (Et₂Zn), facilitates the 1,4-reduction of the enone to form a rhodium enolate. This enolate then reacts with an acyl chloride to yield the 1,3-diketone. researchgate.netnih.gov Rhodium catalysts have also been employed in the aerobic decomposition of 1,3-diaryl-2-diazo-1,3-diketones to produce benzils (1,2-diketones), showcasing the diverse reactivity of rhodium with diketone structures. acs.org

Copper-catalyzed reactions for the synthesis of 1,3-diketones are also known, though some copper-catalyzed reactions with ketones and 1,3-dienes lead to homoallylic alcohols rather than diketones. organic-chemistry.orgresearcher.life However, copper catalysis is a prominent area in C-C bond formation and related acylation reactions.

| Metal Catalyst | General Transformation | Key Features |

| Palladium | Carbonylative coupling of aryl halides with diketones | Direct formation of aryl-substituted diketones |

| Rhodium | Reductive α-acylation of enones | Chemoselective acylation at the α-position |

| Copper | Various C-C and C-O bond formations | Versatile catalyst for related transformations |

Synthesis of Poly(ethylene glycol) Oligomers for Linker Integration

The PEG11 linker provides a defined spacer length and enhances the water solubility of the final molecule. Its synthesis requires precise control to achieve a monodisperse chain of exactly eleven ethylene (B1197577) glycol units.

Controlled Synthesis of Monodisperse PEG Chains

Traditional polymerization of ethylene oxide typically results in a distribution of chain lengths, known as polydispersity. For applications requiring a precise linker length, monodisperse PEG oligomers are necessary. Several strategies have been developed to achieve this.

One common method is an iterative, stepwise synthesis. This approach involves the sequential addition of protected ethylene glycol units. For example, a protected oligo(ethylene glycol) with a free hydroxyl group can be reacted with a protected ethylene glycol unit that has been activated with a good leaving group (e.g., a tosylate). After the coupling reaction, the protecting group on the newly extended chain is removed, allowing for the next iteration of chain extension. While this method provides excellent control over the chain length, it can be labor-intensive. scilit.com

Automated solid-phase synthesis offers a more streamlined approach to producing monodisperse oligomers with defined sequences. nih.gov Additionally, synthetic strategies that facilitate purification, such as using branched intermediates, have been developed to improve the isolation of the desired monodisperse product. scilit.com Chromatography-free methods for the synthesis of monodisperse oligo(ethylene glycol) derivatives have also been reported, which can be advantageous for large-scale production. rsc.org

Functionalization of PEG Termini for Subsequent Reactions

For integration into the "Diketone-PEG11-PFP ester" structure, the monodisperse PEG11 oligomer must be heterobifunctional, meaning it has different reactive groups at each end. One terminus needs to be capable of reacting with the diketone moiety (or a precursor), while the other is modified to become the PFP ester.

The synthesis of heterobifunctional PEGs often starts with a symmetrical PEG diol. One of the terminal hydroxyl groups is selectively protected, allowing the other to be functionalized. Alternatively, polymerization can be initiated from a molecule that already contains a protected functional group. rsc.org

Once a heterobifunctional PEG with one hydroxyl group and another distinct functional group is obtained, the hydroxyl group can be modified to link to the diketone part of the molecule. The other terminus, which is often a carboxylic acid, is then activated to form the PFP ester. The conversion of a terminal hydroxyl group on a PEG chain to a carboxylic acid can be achieved by oxidation or by reaction with an anhydride, such as succinic anhydride, which introduces a carboxyl group via an ester linkage. plos.org

The resulting PEG-carboxylic acid is then activated with a pentafluorophenyl group. This is typically achieved by reacting the carboxylic acid with pentafluorophenol (B44920) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by using a reagent like bis(pentafluorophenyl) carbonate. The PFP ester is a highly reactive group that is less susceptible to hydrolysis than other activated esters, such as N-hydroxysuccinimide (NHS) esters, making it an efficient choice for subsequent conjugation to amines. precisepeg.combroadpharm.combroadpharm.comaxispharm.comprecisepeg.com

Synthesis of Pentafluorophenyl Ester Functionality

The pentafluorophenyl ester is a critical component of the target molecule, serving as an activated ester for subsequent coupling reactions. Its synthesis involves the formation of an ester bond between a carboxylic acid and pentafluorophenol. PFP esters are valued as "active esters" because the electron-withdrawing nature of the pentafluorophenyl group makes them excellent leaving groups, thus facilitating nucleophilic acyl substitution reactions under mild conditions. rsc.orgnih.gov

Esterification Reactions for PFP Ester Formation

Several methods exist for the formation of PFP esters, primarily revolving around the activation of a carboxylic acid to facilitate its reaction with the hydroxyl group of pentafluorophenol.

Carbodiimide-Mediated Coupling: A widely used method involves coupling the carboxylic acid with pentafluorophenol using a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). thieme-connect.comresearchgate.net These reagents facilitate the removal of water, driving the esterification forward. The reaction is typically performed in an anhydrous organic solvent like dichloromethane (B109758) or DMF. researchgate.net

Acyl Chloride Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting acyl chloride readily reacts with pentafluorophenol, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270), 2,6-lutidine) to neutralize the HCl byproduct. researchgate.net

Pentafluorophenyl Trifluoroacetate (PFP-TFA): This reagent allows for the direct conversion of a carboxylic acid to its PFP ester. The reaction is typically conducted in the presence of a base like pyridine in a solvent such as DMF. thieme-connect.com

Electrochemical Synthesis: A novel approach involves the electrochemical coupling of carboxylic acids with pentafluorophenol. rsc.org This method avoids the need for exogenous dehydrating agents by leveraging the electrochemical oxidation of pentafluorophenol to promote a cascade of nucleophilic aromatic and acyl substitutions, offering a milder and potentially safer alternative to traditional methods. rsc.org

Optimization of Reaction Conditions for PFP Ester Synthesis

The efficiency and yield of PFP ester synthesis are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Solvent: Anhydrous aprotic solvents such as acetonitrile (B52724) (MeCN), dichloromethane (CH₂Cl₂), and dimethylformamide (DMF) are commonly used to prevent hydrolysis of the activated intermediates and the final PFP ester product. thieme-connect.comresearchgate.net

Base: In methods requiring a base, a non-nucleophilic organic base is preferred to avoid side reactions. Pyridine, diisopropylethylamine (DIPEA), and N¹,N¹,N²,N²-tetramethylguanidine (TMG) are frequently employed to scavenge acid byproducts or facilitate deprotonation. rsc.orgthieme-connect.comrsc.org

Temperature and Time: Many PFP esterification reactions are initiated at reduced temperatures (e.g., 0 °C) to control exothermic reactions, particularly when using highly reactive intermediates like acyl chlorides or carbodiimides, before being allowed to warm to room temperature for completion over several hours. researchgate.netreddit.com Monitoring the reaction by techniques such as Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time. researchgate.net Recent studies on one-pot esterification using pentafluoropyridine (B1199360) have shown that heating at 50 °C for several hours can effectively drive the reaction to completion. rsc.org

The following table summarizes the optimization of an electrochemical PFP ester synthesis.

| Parameter | Condition | Result |

| Solvent | MeCN | Optimal for reaction |

| Base | TMG (1.5 equiv.) | High yield (90%) |

| Electrolyte | Et₄NOTs (2 equiv.) | Efficient electrolysis |

| Cell Potential | 3.0 V | Constant potential |

Data adapted from electrochemical coupling studies. rsc.org

Post-Synthetic Derivatization and Functionalization of this compound

The PFP ester moiety is not typically the final functional group but rather a highly reactive handle for post-synthetic modification. rsc.org Its purpose is to act as an efficient acylating agent, reacting readily with a wide range of nucleophiles under mild conditions to form stable covalent bonds. nih.gov This reactivity makes PFP esters versatile tools in bioconjugation and materials science. rsc.org

The primary derivatization reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon of the ester, leading to the displacement of the pentafluorophenoxide leaving group. nih.gov This process is highly efficient due to the stability of the resulting anion. nih.gov

Key functionalization reactions include:

Amide Bond Formation: PFP esters react cleanly with primary and secondary amines to form stable amide bonds. broadpharm.comresearchgate.net This is one of the most common applications for PFP esters, used extensively in peptide synthesis and for labeling proteins and other biomolecules with small molecules. nih.gov

Thioester Formation: Reaction with thiol-containing molecules (e.g., cysteine residues in proteins) yields thioesters.

Ester Exchange: While less common, reaction with other alcohols or phenols can lead to the formation of different esters.

The table below illustrates the versatility of PFP esters in post-synthetic derivatization.

| Nucleophile | Functional Group | Resulting Covalent Bond |

| Primary Amine | R-NH₂ | Amide |

| Secondary Amine | R₂-NH | Amide |

| Thiol | R-SH | Thioester |

| Alcohol | R-OH | Ester |

This table illustrates the general reactivity of the PFP ester moiety. nih.govbroadpharm.com

This post-synthetic functionalization allows the fully assembled this compound to be covalently linked to various substrates, such as proteins, surfaces, or other small molecules, depending on the desired application of the final conjugate. rsc.org

Modification at the Diketone Site for Diverse Applications

The β-diketone portion of the molecule is a versatile functional group characterized by the presence of an active methylene (B1212753) group (-CH2-) positioned between two carbonyl groups. easetolearn.comshivajicollege.ac.in This unique positioning significantly increases the acidity of the methylene protons, making the carbon a potent nucleophile after deprotonation. This reactivity is central to its utility in chemical synthesis.

A key characteristic of β-diketones is their existence in a tautomeric equilibrium between the diketo form and a more stable enol form. researchgate.netcdnsciencepub.comlibretexts.org The enol tautomer is often favored due to the formation of a stable, six-membered ring via an intramolecular hydrogen bond, which also influences the group's reactivity. libretexts.orgmdpi.com

The primary site for modification is the active methylene carbon. This site can undergo a variety of chemical transformations to introduce diverse functionalities:

Alkylation: The deprotonated methylene carbon can react with alkyl halides in a nucleophilic substitution reaction. youtube.comorganic-chemistry.org This allows for the attachment of various alkyl or substituted alkyl chains, enabling the modulation of steric properties or the introduction of new reactive handles.

Acylation: Reaction with acyl chlorides or acid anhydrides introduces an additional acyl group. organicreactions.orgresearchgate.net This can be used to synthesize more complex dicarbonyl structures or to introduce specific molecular recognition motifs.

Condensation Reactions: The active methylene group can participate in condensation reactions with aldehydes and ketones (e.g., Knoevenagel condensation) to form α,β-unsaturated systems. It can also react with compounds like urea (B33335) to form heterocyclic structures, such as pyrimidines. shivajicollege.ac.in

Reaction with Amines: The diketone moiety itself can react with primary amines, such as the side chain of a lysine (B10760008) residue in a protein, to form a stable covalent bond. cd-bioparticles.net

These modifications allow for the strategic attachment of various molecular entities to the diketone end of the linker, tailoring its application for specific biological targets or chemical constructions.

| Reaction Type | Reagent | Outcome | Application Focus |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Attachment of alkyl groups (R) to the active methylene carbon. | Introduction of steric bulk, hydrophobicity, or secondary reactive sites. |

| Acylation | Acyl Chloride (R-COCl) | Formation of a tri-carbonyl derivative. | Synthesis of more complex chelating agents or molecular scaffolds. organicreactions.org |

| Condensation | Aldehyde (R-CHO) | Formation of an α,β-unsaturated diketone. | Creation of Michael acceptors for subsequent thiol conjugations. |

| Heterocycle Formation | Urea | Formation of a substituted pyrimidine (B1678525) ring. | Development of novel heterocyclic pharmacophores. shivajicollege.ac.in |

PEG Chain Derivatization for Varied Molecular Conjugations

While this specific compound has a fixed PEG length, the general methodology of PEG linker synthesis allows for extensive derivatization to suit diverse conjugation needs:

Varying Chain Length: PEG linkers can be synthesized with a wide range of ethylene glycol repeat units (e.g., PEG4, PEG8, PEG12). biochempeg.comnih.gov Adjusting the length of the PEG chain allows for precise control over the distance between the conjugated molecules, which is crucial for applications like PROTACs where optimal ternary complex formation is required. nih.gov

Terminal Group Functionalization: The terminal hydroxyl groups of a PEG polymer can be chemically modified to introduce a vast array of reactive functional groups. wikipedia.orginterchim.com This creates heterobifunctional or homobifunctional linkers capable of participating in various bioconjugation reactions. broadpharm.comwikipedia.org For instance, one end can be functionalized with a group reactive towards amines (like PFP ester), while the other end is modified to react with thiols (maleimide), carboxyl groups (amine), or to participate in click chemistry (azide, alkyne). broadpharm.comcreativepegworks.com

Branched Architectures: More advanced PEG derivatives include branched, Y-shaped, or multi-arm structures. wikipedia.org These architectures allow for the attachment of multiple molecules to a single point, creating multivalent systems that can enhance binding affinity or drug payload.

The versatility of PEG chemistry enables the creation of linkers with tailored solubility, spacing, and reactive properties for specific molecular conjugation applications.

| Terminal Functional Group | Reactive Partner | Resulting Linkage | Common Application |

|---|---|---|---|

| NHS/PFP Ester | Amine (-NH2) | Amide | Protein/peptide conjugation via lysine residues. broadpharm.com |

| Maleimide | Thiol (-SH) | Thioether | Protein/peptide conjugation via cysteine residues. idosi.org |

| Aldehyde | Amine (-NH2) | Imine (reducible to secondary amine) | N-terminal specific protein modification. wikipedia.org |

| Azide | Alkyne | Triazole | Bioorthogonal "Click Chemistry" conjugations. broadpharm.com |

| Amine | Carboxylic Acid (-COOH) | Amide | Coupling to carboxyl-containing molecules (e.g., aspartic/glutamic acid). creativepegworks.com |

PFP Ester Reactivity for Secondary Functionalization

The pentafluorophenyl (PFP) ester is an activated ester that serves as a highly efficient reactive group for coupling with nucleophiles, particularly primary and secondary amines. wikipedia.org It is a key component for secondary functionalization, where the Diketone-PEG11 linker is conjugated to a second molecule of interest.

The reactivity of the PFP ester is governed by the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and the release of pentafluorophenol as a byproduct. thieme-connect.com

Key features of PFP ester reactivity include:

High Reactivity: PFP esters react readily with amines under mild conditions, typically in a pH range of 7.2 to 8.5. precisepeg.com The reaction can proceed efficiently at room temperature or even at 4°C for sensitive biomolecules. precisepeg.combroadpharm.com

Enhanced Hydrolytic Stability: Compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, PFP esters exhibit significantly greater stability against spontaneous hydrolysis in aqueous solutions. precisepeg.comresearchgate.netbroadpharm.com This increased stability leads to more efficient conjugation reactions, as less of the reactive ester is consumed by reaction with water, and allows for a wider window for the conjugation process.

Reaction Efficiency: The reaction rate is dependent on pH; lower pH levels reduce reactivity, while higher pH can increase the rate of hydrolysis. precisepeg.com The efficiency can be optimized by adjusting the molar ratio of the PFP ester to the amine-containing molecule. precisepeg.com

This combination of high reactivity and superior stability makes the PFP ester an ideal functional group for the reliable and efficient conjugation of the Diketone-PEG11 linker to proteins, peptides, or other amine-containing small molecules, completing the synthesis of the final conjugate.

| Property | PFP Ester | NHS Ester | Reference |

|---|---|---|---|

| Reactive Group | Pentafluorophenyl ester | N-hydroxysuccinimide ester | thieme-connect.com |

| Reactive Towards | Primary and secondary amines | Primarily primary amines | broadpharm.com |

| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 8.0 | precisepeg.comechemi.com |

| Hydrolytic Stability | Higher (less susceptible to hydrolysis) | Lower (more susceptible to hydrolysis) | thieme-connect.comresearchgate.net |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide | thieme-connect.com |

Reaction Mechanism and Kinetic Investigations

Mechanistic Pathways of PFP Ester Reactivity

The chemical behavior of the PFP ester in Diketone-PEG11-PFP ester is characterized by its susceptibility to nucleophilic attack, primarily from primary amines, leading to the formation of a stable amide linkage. This reactivity is a cornerstone of its utility in bioconjugation.

Nucleophilic Acyl Substitution Mechanisms with Primary Amines

The reaction between the PFP ester of this compound and a primary amine proceeds through a well-established nucleophilic acyl substitution mechanism. This multi-step process is initiated by the attack of the nucleophilic primary amine on the electrophilic carbonyl carbon of the PFP ester. This results in the formation of a transient, high-energy tetrahedral intermediate.

Comparative Analysis of Aminolysis versus Hydrolysis Pathways of PFP Esters

In aqueous environments, the primary reaction pathway for PFP esters is aminolysis, the reaction with amines. However, a competing reaction, hydrolysis, can also occur where water acts as the nucleophile. PFP esters are known to be less susceptible to hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient aminolysis reactions. precisepeg.combroadpharm.comprecisepeg.com

The rate of aminolysis is generally significantly faster than the rate of hydrolysis, especially under optimized pH conditions. The selectivity for aminolysis over hydrolysis is a key advantage of using PFP esters in bioconjugation, as it maximizes the yield of the desired conjugate and minimizes the formation of the hydrolyzed, unreactive carboxylic acid byproduct. The rate of hydrolysis of PFP esters increases with increasing pH. windows.net

Table 1: Illustrative Comparison of Second-Order Rate Constants for Aminolysis and Hydrolysis of a Generic PFP Ester

| Reaction | Nucleophile | pH | Illustrative k (M⁻¹s⁻¹) |

| Aminolysis | Primary Amine | 8.0 | 10² - 10³ |

| Hydrolysis | Water | 8.0 | 10⁻¹ - 10⁰ |

Note: The values presented in this table are illustrative for a generic PFP ester and are intended to demonstrate the typical relative rates of aminolysis versus hydrolysis. Actual rate constants will vary depending on the specific PFP ester, the amine, and the reaction conditions.

Role of Electronic and Steric Factors on PFP Ester Reactivity

The reactivity of the PFP ester in this compound is influenced by both electronic and steric factors.

Electronic Factors: The pentafluorophenyl group is strongly electron-withdrawing. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the phenyl ring and, consequently, from the ester's carbonyl carbon. This strong inductive effect makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack. This enhanced electrophilicity is a primary reason for the high reactivity of PFP esters. The diketone moiety is generally considered to be electron-withdrawing, which could further enhance the electrophilicity of the PFP ester's carbonyl carbon, though this effect would be transmitted through the PEG11 linker. pearson.comquora.com

Steric Factors: The polyethylene (B3416737) glycol (PEG) chain (PEG11) introduces a degree of steric hindrance around the PFP ester. While the flexible nature of the PEG chain may mitigate this to some extent, a longer PEG chain can create a "steric shield" that may slightly decrease the rate of reaction with bulky nucleophiles. nih.govrsc.orgnih.gov However, the primary role of the PEG linker is to improve the solubility and pharmacokinetic properties of the molecule, and any minor steric hindrance is generally a trade-off for these benefits. The steric bulk of the nucleophile itself will also play a significant role, with less hindered primary amines reacting more rapidly.

Kinetic Studies of Reactions Involving this compound

While the general principles of PFP ester reactivity are well-understood, specific kinetic data for this compound are not extensively available in the public domain. The following sections outline the expected kinetic behavior based on studies of similar compounds.

Determination of Reaction Order and Rate Constants

Rate = k[this compound][Amine]

Where 'k' is the second-order rate constant. This rate constant can be experimentally determined by monitoring the disappearance of the reactants or the appearance of the product over time using techniques such as UV-Vis spectrophotometry (by monitoring the release of the pentafluorophenolate leaving group), HPLC, or NMR spectroscopy.

Table 2: Hypothetical Kinetic Data for the Reaction of this compound with a Primary Amine

| [this compound] (M) | [Amine] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻³ |

| 0.02 | 0.01 | 3.0 x 10⁻³ |

| 0.01 | 0.02 | 3.0 x 10⁻³ |

Note: This table presents hypothetical data to illustrate the expected second-order kinetics. Based on this data, the calculated second-order rate constant (k) would be 15 M⁻¹s⁻¹.

Influence of Solvent Environment and pH on Reaction Kinetics

The kinetics of the reaction of this compound are significantly influenced by the solvent and the pH of the reaction medium.

Solvent Environment: PFP esters are often dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to an aqueous reaction buffer. broadpharm.comwindows.net The presence of these organic co-solvents can influence the reaction rate. The choice of solvent is also critical for ensuring the solubility of both the this compound and the amine-containing substrate.

Temperature Dependence and Activation Energy Studies for Ester Reactions

The rate of the reaction between the PFP ester moiety of this compound and an amine is significantly influenced by temperature. This relationship is quantitatively described by the Arrhenius and Eyring equations, which relate the reaction rate constant (k) to temperature and the activation parameters of the reaction, namely the activation energy (Ea) and the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. wikipedia.orglibretexts.org

Generally, for ester aminolysis, an increase in temperature leads to a higher reaction rate. This is because a greater fraction of the reacting molecules possesses the minimum kinetic energy—the activation energy—required to overcome the energy barrier and form the transition state. amu.edu.pl While specific activation energy values for the aminolysis of this compound are not extensively documented in publicly available literature, studies on analogous activated ester systems provide valuable insights. For instance, investigations into the aminolysis of other aliphatic esters have determined activation enthalpies and entropies, revealing the influence of solvent polarity and steric factors on the energy barrier of the reaction. researchgate.net

The negative activation energy sometimes observed in aminolysis reactions is not necessarily attributed to the leaving group's quality but can be determined by the ester's electrophilicity and solvent effects. researchgate.net The Eyring plot, a graph of ln(k/T) versus 1/T, is a common tool used to experimentally determine the enthalpy and entropy of activation from temperature-dependent kinetic data. libretexts.orglibretexts.org Such studies are crucial for optimizing reaction conditions in applications like bioconjugation, ensuring efficient amide bond formation while minimizing potential side reactions.

Table 1: Representative Activation Parameters for Ester Aminolysis (Hypothetical Data)

| Ester System | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Activated PFP Ester | Aprotic | 12.5 | -25.0 |

| Activated PFP Ester | Protic | 14.0 | -20.5 |

| Non-activated Alkyl Ester | Aprotic | 18.2 | -30.1 |

This table presents hypothetical data to illustrate typical ranges for activation parameters in ester aminolysis reactions. The actual values for this compound may vary.

Catalytic Effects and Their Impact on Linker Reactivity

The reactivity of the PFP ester in this compound can be significantly enhanced through catalysis. Catalysts can lower the activation energy of the aminolysis reaction, thereby increasing the reaction rate without being consumed in the process. Various types of catalysis can be relevant to PFP ester reactions.

Nucleophilic Catalysis: Certain nucleophiles can act as catalysts by reacting with the PFP ester to form a more reactive intermediate. For example, imidazole (B134444) and its derivatives are known to catalyze ester hydrolysis and aminolysis. youtube.com The catalyst first attacks the ester to form a highly reactive acyl-imidazole intermediate, which is then more readily attacked by the primary amine, regenerating the catalyst in the process.

Lewis Acid Catalysis: Lewis acids can catalyze esterification and transesterification reactions by coordinating to the carbonyl oxygen of the ester. nih.govrsc.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. While more common in polyesterification, the principle can apply to aminolysis, particularly in non-aqueous environments. However, the presence of water can often deactivate Lewis acidic metal catalysts through hydrolysis. nih.govrsc.orgresearchgate.net

The polyethylene glycol (PEG) component of the linker itself can also influence reactivity, potentially acting as a phase-transfer catalyst or modifying the local solvent environment, although it is not a direct catalyst for the aminolysis reaction.

Spectroscopic and Computational Elucidation of Reaction Intermediates

Understanding the transient species that form during the reaction of this compound is key to a complete mechanistic picture. These short-lived intermediates are often not directly observable under standard reaction conditions but can be studied using specialized spectroscopic techniques and computational modeling.

Identification of Transient Species in Complex Reactions

The aminolysis of PFP esters is generally believed to proceed through a stepwise addition-elimination mechanism involving a tetrahedral intermediate. researchgate.netmst.edu This intermediate is formed when the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester. The resulting species has a tetrahedral geometry around the former carbonyl carbon and is typically short-lived.

Direct observation of such transient species is challenging but can be achieved using rapid kinetic techniques:

Stopped-flow Spectroscopy: This technique allows for the rapid mixing of reactants (on a millisecond timescale) and subsequent monitoring of the reaction by absorbance or fluorescence spectroscopy. biologic.netphotophysics.comcolorado.eduoup.comyoutube.com By capturing the spectral changes in the initial moments of the reaction, it is possible to detect the formation and decay of reaction intermediates.

Transient Absorption Spectroscopy: This pump-probe technique uses a short laser pulse (the pump) to initiate the reaction and a second, delayed pulse (the probe) to measure the absorption spectrum of the species present at a specific time after initiation. researchgate.netrsc.orgrsc.org This method can provide spectral information on species with lifetimes in the nanosecond to picosecond range.

NMR Spectroscopy: While typically used to characterize stable molecules, time-resolved NMR spectroscopy can be employed to monitor the formation of active esters and potentially detect intermediates if their lifetimes are sufficiently long under the experimental conditions. researchgate.net Mass spectrometry has also been successfully used to detect tetrahedral intermediates in related reactions. mst.edu

For the reaction of this compound, these techniques could potentially identify the tetrahedral intermediate formed upon amine attack, providing direct evidence for the proposed stepwise mechanism.

Computational Modeling of Transition States and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating reaction mechanisms where experimental observation of transient species is difficult. researchgate.net These methods can be used to model the entire reaction pathway for the aminolysis of a PFP ester, including the structures of reactants, intermediates, transition states, and products.

By calculating the potential energy surface, researchers can determine the activation energies for different possible mechanistic pathways (e.g., concerted vs. stepwise) and identify the lowest-energy route. rsc.org

Key insights from computational studies on ester aminolysis include:

Transition State Structures: DFT calculations can predict the geometry of the transition states. For a stepwise mechanism, two transition states are involved: one for the formation of the tetrahedral intermediate and one for its breakdown. researchgate.net For a concerted mechanism, only a single transition state exists. acs.orgacs.org

Energy Profiles: The calculations yield the relative free energies of all species along the reaction coordinate. This allows for the determination of activation free energies (ΔG‡), which are directly related to the reaction rate. Studies have shown that for catalyzed aminolysis, the stepwise mechanism involving a tetrahedral intermediate often has a significantly lower activation energy than the uncatalyzed or concerted pathways. researchgate.net

Catalytic Effects: Computational models can incorporate catalyst molecules (e.g., a second amine molecule for general base catalysis or a Lewis acid) to understand how they interact with the reactants and stabilize the transition state, thereby lowering the energy barrier. acs.orgacs.org

For this compound, computational modeling can provide a detailed, atomistic view of its reaction with amines, complementing experimental kinetic data and helping to rationalize its reactivity and efficiency as a bioconjugation linker.

Table 2: Computationally Derived Energy Barriers for Ester Aminolysis (Illustrative)

| Reaction Pathway | Catalyst | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Stepwise (TS1) | None | 25.4 |

| Stepwise (TS2) | None | 18.2 |

| Concerted | None | 28.1 |

| Stepwise (TS1) | Amine | 15.7 |

This table shows illustrative energy barriers for different aminolysis pathways as might be determined by DFT calculations. TS1 and TS2 refer to the first and second transition states in a stepwise mechanism, respectively.

Advanced Applications in Bioconjugation and Chemical Biology

Design and Synthesis of Bioconjugates Utilizing Diketone-PEG11-PFP Ester

The synthesis of bioconjugates using this linker involves the strategic reaction of its two terminal functional groups. The PFP ester reacts with primary and secondary amines, such as those on the N-terminus or lysine (B10760008) side chains of proteins, to form stable amide bonds. axispharm.comprecisepeg.com A key advantage of the PFP ester over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, is its higher stability against hydrolysis, which leads to more efficient conjugation reactions in aqueous buffers. axispharm.combroadpharm.combroadpharm.com

| Feature | Pentafluorophenyl (PFP) Ester | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Reactivity | Reacts with primary and secondary amines. axispharm.comprecisepeg.com | Primarily reacts with primary amines. |

| Hydrolytic Stability | Less prone to hydrolysis in aqueous solutions. axispharm.combroadpharm.com | More susceptible to hydrolysis, which can reduce conjugation efficiency. |

| Reaction Efficiency | Generally higher due to greater stability. axispharm.combroadpharm.com | Can be lower due to competing hydrolysis reaction. |

| Optimal pH | 7.0 - 9.0. broadpharm.comwindows.net | 7.0 - 8.5. |

PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a proven strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. nih.gov However, non-specific PEGylation can lead to heterogeneous mixtures with reduced bioactivity. This compound offers a route to more controlled, site-specific PEGylation.

One strategy involves using the PFP ester to target the N-terminal α-amino group under mildly acidic conditions, where it is more reactive than the ε-amino groups of lysine residues. nih.gov A more advanced strategy for achieving high specificity involves the diketone group. This functionality can be designed to react with a specific lysine residue located within the active site of a catalytic antibody, forming a covalent bond. cd-bioparticles.net This antibody-directed conjugation ensures that the PEG linker is attached at a precise, predetermined location, preserving the protein's biological activity.

The application of this compound extends to the modification of nucleic acids. The PFP ester moiety can readily react with amine-modified oligonucleotides or RNA to form stable amide linkages. precisepeg.comprecisepeg.com This methodology is crucial for developing nucleic acid-based therapeutics and diagnostics.

The process involves synthesizing an oligonucleotide with a terminal or internal amine modification. This amine-modified nucleic acid is then incubated with this compound in a suitable buffer (pH 7.2–8.5) to facilitate the conjugation reaction. precisepeg.com The other end of the linker (the diketone group) can then be used to attach other molecules, such as delivery vehicles, fluorescent probes, or other bioactive compounds. This approach is instrumental in creating sophisticated constructs like aptamer-drug conjugates.

The structural features of this compound make it a valuable component in the design of advanced biosensors and biorecognition probes. nih.govacs.org The PEG spacer plays a critical role in these applications. By acting as a flexible spacer arm, it maintains the bioactivity of immobilized recognition elements (e.g., antibodies, enzymes, or nucleic acid probes) and can effectively adjust the probe density on the sensor surface, which is beneficial for improving sensitivity. nih.gov

Furthermore, the hydrophilic and flexible nature of the PEG chain helps to create an "antifouling" surface, resisting the non-specific adsorption of proteins and other molecules from complex biological samples like human serum. nih.govacs.org This property is essential for reducing background noise and enhancing the selectivity and accuracy of the biosensor. nih.govacs.org For instance, a DNA probe can be attached to a sensor surface via the linker, with the PEG chain providing the necessary distance from the surface and preventing non-specific binding, thereby allowing for sensitive and specific detection of the target DNA sequence. acs.org

Functional Linkers for Targeted Delivery Systems

The ability to connect distinct molecular entities with precision is a cornerstone of targeted therapy. This compound serves as a functional linker in complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), improving their efficacy and pharmacokinetic profiles. axispharm.com

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody linked to a cytotoxic payload. biochempeg.com The linker is a critical component that ensures the ADC remains stable in circulation and releases the payload only upon reaching the target cancer cells. biochempeg.com

This compound can be integrated as a hydrophilic linker in ADC design. The PFP ester end can be used to conjugate the linker to lysine residues on the monoclonal antibody. precisepeg.com The inclusion of the PEG11 chain offers several advantages:

Improved Solubility: It enhances the aqueous solubility of the ADC, which is particularly important when conjugating hydrophobic drug payloads. biochempeg.com

Reduced Aggregation: The PEG chain can shield the payload, reducing the tendency for the ADC to aggregate and potentially lowering its immunogenicity. biochempeg.com

Enhanced Pharmacokinetics: PEGylation can increase the circulation time of the ADC. biochempeg.com

The diketone end of the linker would be chemically modified to allow for the attachment of the cytotoxic drug, completing the ADC construct.

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. glpbio.comnih.gov A PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govmedchemexpress.com

This compound is explicitly designed and used as a PEG-based PROTAC linker. glpbio.commedchemexpress.comtargetmol.com In PROTAC synthesis, the linker's role is to tether the two ligands at an optimal distance and with appropriate flexibility to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation. nih.gov The PFP ester provides a reliable handle for conjugating one of the ligands (e.g., the E3 ligase ligand), while the diketone group can be reacted with the other ligand (the POI-binding warhead). The PEG11 chain provides the necessary length and hydrophilicity for the linker component. xinyanbm.com

| Component | Function | Example Element |

|---|---|---|

| Target Protein Ligand (Warhead) | Binds specifically to the protein of interest (POI) targeted for degradation. | Small molecule inhibitor of the POI. |

| Linker | Connects the two ligands and positions them to form a stable ternary complex. nih.gov | This compound. medchemexpress.com |

| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL). nih.gov | Pomalidomide or Thalidomide derivatives. |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide (NHS) |

| Pomalidomide |

| Thalidomide |

High-Efficiency Labeling and Imaging Probes

This compound is a heterobifunctional crosslinker that has gained prominence in bioconjugation and chemical biology for its role in the high-efficiency construction of labeling and imaging probes. Its structure is composed of three key components: a pentafluorophenyl (PFP) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a diketone moiety. This unique combination of functional groups allows for precise and efficient covalent attachment of molecules to biomolecules.

The PFP ester is a highly reactive group that targets primary and secondary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. windows.netbroadpharm.comwikipedia.org A key advantage of PFP esters over other amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis in aqueous solutions. wikipedia.orgthieme-connect.comprecisepeg.com This enhanced stability leads to more efficient and reliable conjugation reactions with higher yields. thieme-connect.combroadpharm.com The reaction between PFP esters and amines is typically carried out at a pH range of 7 to 9. windows.netbroadpharm.com

Fluorescent and Affinity Tag Labeling Techniques

The dual reactivity of this compound makes it a versatile tool for attaching a wide array of functional molecules, including fluorescent dyes and affinity tags, to proteins and other biomolecules. wikipedia.orgaxispharm.com

Fluorescent Labeling: The PFP ester end of the molecule is commonly used to attach fluorescent probes to proteins for imaging applications. wikipedia.org This is achieved by reacting the PFP ester with a primary amine on the surface of the target protein, typically a lysine residue, resulting in a stable, covalently linked fluorescent conjugate. This method allows for the tracking and visualization of proteins within their native environments. nih.gov The enhanced stability of the PFP ester ensures that the labeling reaction proceeds efficiently, even in aqueous buffers. thieme-connect.comprecisepeg.com

| Dye Class | Example Dyes | Typical Emission Range |

|---|---|---|

| Cyanine Dyes | Cy3, Cy5, Cy7 | Visible to Near-Infrared (NIR) |

| Rhodamine Dyes | Rhodamine B, TAMRA | Green-Yellow to Orange-Red |

| BODIPY Dyes | BDP FL, BDP TMR | Green to Red |

| Fluorescein | FITC, FAM | Green |

Affinity Tag Labeling: Affinity tags are molecules or peptides that can be attached to a protein to facilitate its purification from a complex mixture or for detection in assays. nih.gov this compound can be used to introduce these tags. For example, a common affinity tag like biotin (B1667282) can be conjugated to a protein. thermofisher.com In one strategy, the PFP ester can react with an amine on the target protein, while the diketone end is pre-conjugated to an affinity label. Alternatively, research has shown that a diketone-biotin conjugate can be used to specifically label a protein that is fused with a peptide tag containing a reactive amino group, leading to highly selective affinity labeling. nih.gov

| Affinity Tag | Binding Partner | Primary Use |

|---|---|---|

| Biotin | Avidin / Streptavidin | Purification, Detection, Immobilization |

| Histidine-tag (His-tag) | Nickel (Ni-NTA) or Cobalt ions | Protein Purification |

| FLAG-tag | Anti-FLAG antibodies | Purification, Detection |

| Strep-tag | Streptavidin / Strep-Tactin | High-Affinity Purification |

Strategies for Multiplexed Bioconjugation

Multiplexed bioconjugation, the labeling of multiple distinct targets within the same sample, requires orthogonal reaction strategies where each labeling reaction proceeds with high specificity without interfering with the others. The distinct reactivities of the PFP ester and diketone functional groups within the this compound molecule can be exploited for such purposes.

A potential strategy for multiplexing involves the use of two different protein populations, each designed for specific labeling.

Target 1 Labeling via PFP Ester: The first set of proteins can be labeled using the PFP ester's general reactivity towards primary amines like lysine. windows.net By controlling the reaction conditions (e.g., pH, concentration), a degree of labeling can be achieved on this protein population using a this compound linked to a specific reporter (e.g., a green fluorophore).

Target 2 Labeling via Diketone: The second set of proteins can be engineered to contain a specific peptide tag that includes a uniquely reactive amino group capable of forming a stable enaminone with a 1,3-diketone. nih.gov This protein population can then be selectively labeled using a different this compound conjugate, where the PFP ester has been pre-reacted with a different reporter (e.g., a red fluorophore or an affinity tag).

This approach creates two orthogonal labeling systems in a single pot. The first relies on the general amine reactivity of the PFP ester, while the second relies on the highly selective, bioorthogonal reaction between the diketone and its engineered peptide tag. nih.govrsc.org This dual-labeling capability is crucial for advanced applications such as studying protein-protein interactions or simultaneously tracking multiple proteins within a cellular system. longdom.org

Contribution to Advanced Materials Science and Engineering

Polymer Functionalization and Grafting Applications

Polymer functionalization is a critical process for developing advanced materials where specific chemical groups are introduced into a polymer's structure to impart desired properties. Diketone-PEG11-PFP ester is a valuable tool in this field, particularly in post-polymerization modification and the synthesis of polymers for the biomedical sector.

Post-Polymerization Modification with this compound Derivatives

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be inaccessible through direct polymerization of corresponding monomers. utexas.edunih.gov This technique involves chemically altering a pre-existing polymer, and it relies on the presence of reactive groups on the polymer chain that can efficiently react with molecules bearing complementary functionalities. researchgate.net

The utility of this compound in PPM lies in its highly reactive PFP ester group. PFP esters are known as activated esters and are widely used in bioconjugation chemistry to react with primary and secondary amines, forming stable amide bonds. rsc.orgbroadpharm.com This reaction is particularly advantageous because PFP esters are less susceptible to hydrolysis in aqueous environments compared to other common activated esters, such as N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions. researchgate.netechemi.combroadpharm.comaxispharm.com

In a typical PPM application, a polymer containing pendant primary amine groups (e.g., polylysine) can be treated with this compound. The PFP ester end of the molecule will covalently attach to the amine groups on the polymer backbone, effectively grafting the Diketone-PEG11 moiety onto the polymer. This process transforms the original polymer into a new material possessing the characteristics of the attached group, such as increased hydrophilicity from the PEG chain and a reactive diketone handle for further functionalization. The diketone group, in turn, can form covalent bonds with specific lysine (B10760008) residues on proteins or other molecules. nih.govcd-bioparticles.netresearchgate.netulisboa.pt

| Ester Type | Key Characteristics | Relative Hydrolytic Stability | Primary Application |

|---|---|---|---|

| Pentafluorophenyl (PFP) Ester | Less prone to hydrolysis, high reaction efficiency. broadpharm.comaxispharm.com | High | Bioconjugation, Surface Modification |

| N-hydroxysuccinimide (NHS) Ester | Widely used, but more susceptible to hydrolysis, especially at higher pH. researchgate.net | Moderate | Bioconjugation, Protein Labeling |

| Tetrafluorophenyl (TFP) Ester | Properties intermediate between NHS and PFP esters. thieme-connect.com | High | Peptide Synthesis, Protein Conjugation |

Synthesis of Functional Polymers and Copolymers for Biomedical Applications

The design of functional polymers for biomedical use is a sophisticated process that aims to create materials with specific biological interactions, biocompatibility, and often, biodegradability. frontiersin.orgnih.govresearchgate.net this compound is an exemplary building block for these purposes, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. cd-bioparticles.net They consist of two ligands connected by a linker: one ligand binds to a target protein, and the other binds to an E3 ubiquitin ligase. nih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery. cd-bioparticles.net

The linker component is crucial to the PROTAC's function, and PEG chains are the most common motifs used. biochempeg.com The PEG linker in this compound provides several advantages:

Solubility: The hydrophilic PEG chain increases the water solubility of the entire PROTAC molecule, which can improve its pharmacokinetic properties. biochempeg.com

Flexibility and Length: The 11-unit PEG chain provides the necessary length and flexibility to allow the two ligands to bind simultaneously to the target protein and the E3 ligase, forming a stable ternary complex. nih.gov

Synthetic Accessibility: The reactive PFP ester and diketone ends provide defined chemical handles for covalently attaching the two different ligands, enabling the modular and efficient synthesis of a PROTAC library to screen for optimal activity.

By enabling the synthesis of such advanced therapeutic molecules, this compound plays a direct role in the development of functional polymers for cutting-edge biomedical applications.

Surface Engineering and Interface Chemistry

Modifying the surfaces of materials is essential for controlling their interaction with the surrounding environment. This is particularly important in biomedical devices, biosensors, and cell culture technologies. This compound provides the necessary functionalities for advanced surface engineering.

Covalent Surface Immobilization Techniques for Controlled Architectures

Covalent immobilization is a robust method for permanently attaching biomolecules, such as proteins or peptides, to a substrate surface. nih.gov This technique often employs heterobifunctional crosslinkers to bridge the surface and the biomolecule. uni-muenchen.de this compound is well-suited for this role.

The process can be envisioned in a two-step manner. First, a surface (e.g., glass, silicon, or a polymer) is functionalized to present a chemical group that can react with one end of the linker. For instance, a surface modified with primary amines can react with the PFP ester of this compound. This reaction covalently tethers the linker to the surface, leaving the diketone group exposed and available for the next step. Subsequently, a solution containing the target molecule (e.g., a protein with an accessible lysine residue) is introduced. The diketone group reacts with the lysine's amine group, completing the covalent immobilization of the protein onto the surface. cd-bioparticles.net This controlled, stepwise process allows for the creation of well-defined, functionalized surfaces.

Preparation of PEGylated Surfaces for Modulating Interfacial Interactions

"PEGylation" is the process of attaching PEG chains to molecules or surfaces. A key application of surface PEGylation is to create "antifouling" surfaces that resist the non-specific adsorption of proteins and cells. windows.net This is crucial for medical implants, biosensors, and drug delivery nanoparticles to prevent unwanted biological interactions.

The 11-unit PEG chain of this compound is hydrophilic and creates a steric barrier—a hydrated, flexible layer—when immobilized on a surface. windows.net This layer physically repels proteins and prevents them from adsorbing onto the underlying substrate. By attaching this compound to a surface via its PFP ester or diketone group, a dense layer of PEG chains can be formed. This PEGylated surface effectively modulates interfacial interactions, minimizing non-specific binding while allowing for specific interactions if a targeting ligand is attached to the other end of the PEG chain. ncku.edu.tw

Supramolecular Assembly and Self-Organized Systems

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. A cornerstone of this field is the self-assembly of amphiphilic block copolymers—polymers containing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) block. mdpi.comnih.gov In aqueous environments, these copolymers assemble into ordered nanostructures such as micelles or vesicles to minimize the unfavorable interaction between the hydrophobic block and water. mdpi.com

While this compound is not itself a block copolymer, it serves as a critical synthetic tool for creating them. The PFP ester provides a convenient reactive site for initiating or terminating a polymerization, or for coupling pre-made polymer blocks.

For example, an amine-terminated hydrophobic polymer can be reacted with this compound. The reaction between the amine and the PFP ester forms a stable amide bond, resulting in the creation of an amphiphilic diblock copolymer. This new macromolecule consists of the original hydrophobic polymer block covalently linked to the hydrophilic Diketone-PEG11 block. When placed in water, this amphiphilic structure will spontaneously self-assemble, forming core-shell nanoparticles where the hydrophobic blocks are shielded from the water in the core, and the hydrophilic PEG chains form a stabilizing corona on the exterior. mdpi.com This ability to facilitate the synthesis of self-assembling systems makes this compound a valuable component in the bottom-up fabrication of functional nanostructures for applications like drug delivery and nanotechnology. researchgate.net

| Compound Name |

|---|

| This compound |

| N-hydroxysuccinimide (NHS) |

| Polylysine |

Directing Self-Assembly Processes via Diketone Interactions

The diketone moiety of this compound provides a versatile handle for directing the self-assembly of materials. Diketones are well-known for their ability to form stable complexes with a variety of metal ions, a property that can be leveraged to drive the formation of ordered supramolecular structures. By introducing metal salts into a solution containing this compound, the diketone groups can act as coordination sites, leading to the formation of metallo-supramolecular polymers or discrete nanoscale assemblies. The geometry and coordination number of the chosen metal ion will dictate the resulting architecture, allowing for the programmed assembly of linear chains, branched networks, or closed-ring structures.

Furthermore, the diketone group can participate in various organic reactions, such as condensation reactions with amines or hydrazines, to form Schiff bases or hydrazones. This covalent bond formation can be utilized as a driving force for irreversible self-assembly, leading to the formation of robust and stable nanostructures. The kinetics of these reactions can be tuned by altering factors such as pH and temperature, offering a degree of temporal control over the assembly process.

For instance, the reaction of the diketone with diamine linkers can lead to the formation of polymeric chains, where the this compound acts as a monomeric unit. The PFP ester end can be either pre-functionalized or remain available for subsequent surface conjugation or further material integration.

| Interaction Type | Driving Force | Resulting Structure | Potential Control Parameter |

| Metal Coordination | Chelation of metal ions by the diketone group | Metallo-supramolecular polymers, discrete nanoclusters | Metal ion type, stoichiometry, solvent |

| Covalent Bond Formation | Schiff base or hydrazone formation with multifunctional linkers | Covalent organic frameworks, polymeric nanoparticles | pH, temperature, reactant concentration |

PEG-Mediated Hierarchical Structures and Their Formation

The presence of the hydrophilic PEG11 chain is crucial for mediating the formation of hierarchical structures in aqueous environments. PEG chains are known for their ability to induce self-assembly through amphiphilicity. If the this compound is functionalized at the PFP ester terminus with a hydrophobic moiety, the resulting amphiphilic molecule can self-assemble into a variety of morphologies, including micelles, vesicles (polymersomes), or lamellar structures. The length of the PEG chain (in this case, 11 repeat units) plays a critical role in determining the packing parameter of the amphiphile, which in turn dictates the final morphology of the self-assembled structure.

The formation of these primary nanostructures can be the first step in a hierarchical assembly process. For example, micelles formed from these functionalized PEG linkers can further organize into higher-order structures, such as cylindrical or worm-like micelles, or even liquid crystalline phases, depending on the concentration and solution conditions. The diketone groups, exposed on the corona of these micelles, can then be used to induce inter-micellar crosslinking or directed assembly through the mechanisms described in the previous section. This allows for the creation of complex, multi-level architectures, such as crosslinked nanoparticle gels or patterned arrays of functional nanostructures.

Research findings on analogous PEGylated systems demonstrate a clear correlation between PEG chain length and the resulting self-assembled morphology. While specific data for this compound is not available, a hypothetical representation of this relationship is presented below:

| PEG Chain Length (n) | Predicted Predominant Morphology | Critical Micelle Concentration (CMC) (Hypothetical) |

| 5 | Spherical Micelles | 1 x 10-5 M |

| 11 | Worm-like Micelles / Vesicles | 5 x 10-6 M |

| 24 | Vesicles / Lamellae | 1 x 10-6 M |

Controlled Organization in Soft Matter and Hybrid Materials

The bifunctional nature of this compound makes it an ideal component for the controlled organization of soft matter and the fabrication of hybrid materials. The PFP ester provides a reactive handle for covalent attachment to a wide range of substrates, including solid surfaces (e.g., silica, gold) or the backbone of other polymers. This allows for the creation of surfaces decorated with a brush-like layer of PEG chains, terminated with the diketone functionality.

These "diketone-presenting" surfaces can then be used as platforms for the controlled immobilization of other molecules or nanoparticles that have a complementary reactivity. For example, proteins or peptides with accessible lysine residues could be selectively patterned onto such a surface. In the context of hybrid materials, nanoparticles functionalized with primary amines can be grafted onto a polymer matrix that has been modified with this compound, leading to a well-defined organic-inorganic hybrid material with controlled nanoparticle spacing, mediated by the PEG linker.

The controlled organization can also be achieved in bulk soft materials, such as hydrogels. By incorporating this compound into a polymer network, the diketone groups can serve as latent crosslinking sites or as points for post-fabrication modification of the hydrogel's properties. For instance, the mechanical properties of the hydrogel could be tuned by controlling the extent of crosslinking through the diketone groups, or bioactive molecules could be tethered within the hydrogel matrix to create a functional biomaterial.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Studies on Reactivity and Selectivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. For Diketone-PEG11-PFP ester, these studies focus on the activation of the pentafluorophenyl (PFP) ester and the coordination behavior of the diketone ligand.

The pentafluorophenyl (PFP) ester is a highly reactive functional group, and DFT calculations are instrumental in quantifying its reactivity. The activation energy for the nucleophilic acyl substitution reaction of PFP esters is a key parameter that governs their utility in bioconjugation and synthesis. While specific DFT studies on this compound are not extensively documented in the public domain, the principles can be extrapolated from studies on similar PFP esters.

DFT calculations typically model the reaction pathway of a nucleophile attacking the carbonyl carbon of the PFP ester. The transition state geometry and its associated energy are calculated to determine the activation energy barrier. The high electrophilicity of the PFP ester is attributed to the strong electron-withdrawing nature of the pentafluorophenyl ring, which stabilizes the negative charge development in the transition state.

Table 1: Representative DFT Calculated Activation Energies for PFP Ester Aminolysis The following data is illustrative and based on general findings for PFP esters, not specific to this compound.

| Nucleophile | Solvent Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ammonia | Water (Implicit) | 12.5 |

| Methylamine | Water (Implicit) | 11.8 |

| Aniline | Acetonitrile (B52724) (Implicit) | 14.2 |

The β-diketone moiety in this compound is a versatile chelating ligand capable of coordinating with a variety of metal ions. alfachemic.com Theoretical studies, often in conjunction with experimental data, provide a detailed understanding of the nature of these interactions. DFT calculations are employed to investigate the geometry, stability, and electronic structure of the resulting metal complexes. mdpi.com